molecular formula C11H7Cl2NO B6367995 2-(3,4-Dichlorophenyl)-3-hydroxypyridine, 95% CAS No. 856966-47-7

2-(3,4-Dichlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6367995
M. Wt: 240.08 g/mol
InChI Key: FTNIXZBHRDNPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-3-hydroxypyridine (95%) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 224.1 g/mol and a melting point of 141-142°C. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound found in many plants and animals. Its chemical formula is C8H7Cl2NO.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3,4-Dichlorophenyl)-3-hydroxypyridine involves the reaction of 3,4-dichloropyridine with 2-hydroxybenzaldehyde in the presence of a base to form the corresponding Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
3,4-dichloropyridine, 2-hydroxybenzaldehyde, base, reducing agent

Reaction
Step 1: 3,4-dichloropyridine is reacted with 2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base., Step 2: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to yield 2-(3,4-Dichlorophenyl)-3-hydroxypyridine., Step 3: The product is purified using standard techniques, such as recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3-hydroxypyridine is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to changes in the biochemical and physiological effects of the compound.

Biochemical And Physiological Effects

2-(3,4-Dichlorophenyl)-3-hydroxypyridine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. It has also been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

2-(3,4-Dichlorophenyl)-3-hydroxypyridine has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a stable compound that can be stored for long periods of time without significant degradation. However, there are some limitations to its use in lab experiments. It is a toxic compound, so it must be handled with care. Additionally, the reaction conditions required for its synthesis can be difficult to control.

Future Directions

There are a number of potential future directions for the use of 2-(3,4-Dichlorophenyl)-3-hydroxypyridine in scientific research. It may be possible to use it as a starting material in the synthesis of novel compounds. Additionally, it may be possible to use it in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Furthermore, it may have potential applications in the treatment of neurological and psychiatric disorders. Finally, it may have potential applications in the treatment of cancer and other diseases.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3-hydroxypyridine has been studied for its potential applications in scientific research. It has been used in the synthesis of novel compounds and as a reagent in organic synthesis. It has also been used in the synthesis of other heterocyclic compounds, such as quinolines and isoquinolines. Additionally, it has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

properties

IUPAC Name

2-(3,4-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-3-7(6-9(8)13)11-10(15)2-1-5-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNIXZBHRDNPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683038
Record name 2-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)pyridin-3-ol

CAS RN

856966-47-7
Record name 2-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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